molecular formula C18H21ClN2O B11093841 N'~1~-[(E)-1-(2-Chlorophenyl)methylidene]-1-adamantanecarbohydrazide

N'~1~-[(E)-1-(2-Chlorophenyl)methylidene]-1-adamantanecarbohydrazide

Cat. No.: B11093841
M. Wt: 316.8 g/mol
InChI Key: JOSHXGCWSXUSRB-RGVLZGJSSA-N
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Description

N’~1~-[(E)-1-(2-Chlorophenyl)methylidene]-1-adamantanecarbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(2-Chlorophenyl)methylidene]-1-adamantanecarbohydrazide typically involves the condensation reaction between 1-adamantanecarbohydrazide and 2-chlorobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours, leading to the formation of the desired hydrazone product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(2-Chlorophenyl)methylidene]-1-adamantanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’~1~-[(E)-1-(2-Chlorophenyl)methylidene]-1-adamantanecarbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(2-Chlorophenyl)methylidene]-1-adamantanecarbohydrazide involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds and interact with various enzymes and receptors, leading to its biological effects. The compound may inhibit specific enzymes or interfere with cellular pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’~1~-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • 4-chloro-N’~1~-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide

Uniqueness

N’~1~-[(E)-1-(2-Chlorophenyl)methylidene]-1-adamantanecarbohydrazide is unique due to the presence of the adamantane moiety, which imparts rigidity and enhances the compound’s stability. The 2-chlorophenyl group also contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H21ClN2O

Molecular Weight

316.8 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]adamantane-1-carboxamide

InChI

InChI=1S/C18H21ClN2O/c19-16-4-2-1-3-15(16)11-20-21-17(22)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,11-14H,5-10H2,(H,21,22)/b20-11+

InChI Key

JOSHXGCWSXUSRB-RGVLZGJSSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=CC=CC=C4Cl

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=CC=CC=C4Cl

Origin of Product

United States

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